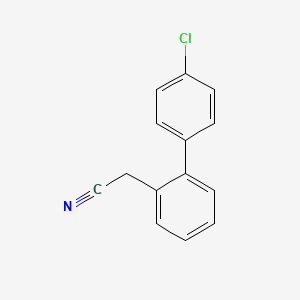
(4'-Chlorobiphenyl-2-yl)-acetonitrile
Descripción general
Descripción
“(4’-Chlorobiphenyl-2-yl)-acetonitrile” is a chemical compound that is related to a class of fungicides known as carboxamides . It is also known as Boscalid .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalysed Suzuki reaction, followed by reduction . It is also mentioned that the aminobiphenyl required for reaction with the acid chloride of 2-chloronicotinic acid is prepared in two steps .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C18H12Cl2N2O . It is a solid, white, and odorless substance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 142.8-143.8°C . Its molecular weight is 343.21 .Aplicaciones Científicas De Investigación
Chemical Transformation Product
“(4’-Chlorobiphenyl-2-yl)-acetonitrile” is a chemical transformation product . It is synthesized from other substances and can be used in various chemical reactions. This property makes it valuable in research related to chemical transformations and synthesis .
Environmental Fate Research
This compound has been studied for its environmental fate . It is persistent and has a high potential for particle-bound transport . This makes it relevant in environmental science research, particularly in understanding how such compounds move and degrade in the environment .
Ecotoxicity Studies
The compound has moderate acute ecotoxicity to Daphnia and chronic ecotoxicity to earthworms . This makes it a subject of interest in ecotoxicology, a field that studies the effects of toxic chemicals on biological organisms, especially at the population, community, ecosystem, and biosphere levels .
Human Health Implications
While data are missing, there is a low alert for human health implications . This suggests that the compound could be of interest in toxicology and public health research, particularly in understanding its potential effects on human health .
Use in Fungicides
The compound is a component of the fungicide boscalid . Boscalid is a carboxamide fungicide introduced in 2002 . This makes the compound relevant in agricultural research, particularly in the development and testing of fungicides .
Use in Immunosensors
The compound has been used in the development of immunosensors based on surface plasmon resonance . This suggests that it could be of interest in biomedical research, particularly in the development of diagnostic tools .
Mecanismo De Acción
Target of Action
The primary targets of (4’-Chlorobiphenyl-2-yl)-acetonitrile are currently unknown. This compound is a derivative of biphenyl, which is a common structure in many pharmaceuticals and environmental contaminants . .
Pharmacokinetics
The metabolism and excretion of this compound would depend on various factors including its interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile are not well documented. The effects would depend on the compound’s specific targets and the nature of its interactions with these targets. Given the lack of information, it is difficult to predict the potential effects of this compound .
Action Environment
The action, efficacy, and stability of (4’-Chlorobiphenyl-2-yl)-acetonitrile can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment within the body. For instance, the compound’s action may be affected by its concentration, the presence of target molecules, and the presence of other interacting molecules .
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLIJUWYYLDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


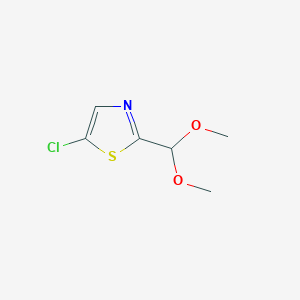

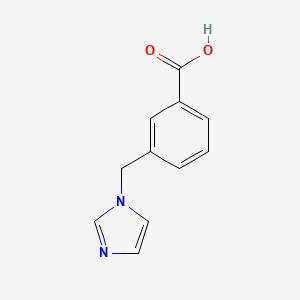
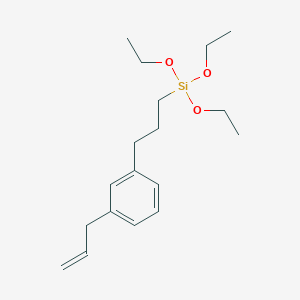

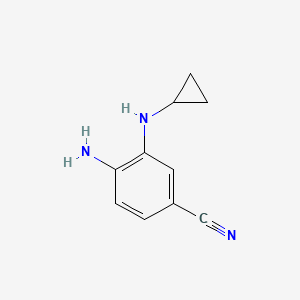
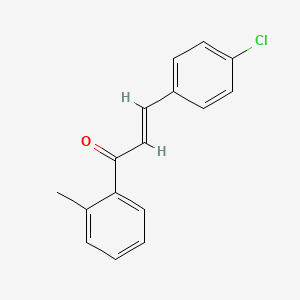
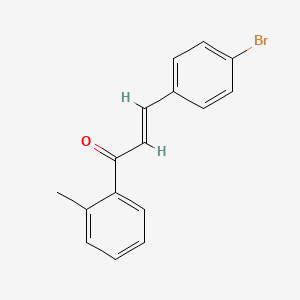

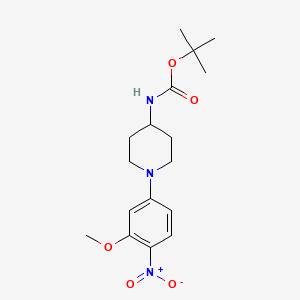

![1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane](/img/structure/B3100005.png)
![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)
